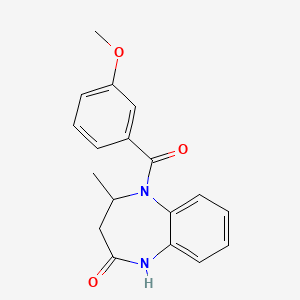

5-(3-甲氧基苯甲酰基)-4-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

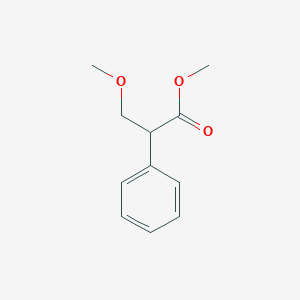

The compound “5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions . The “3-methoxybenzoyl” part suggests the presence of a methoxy group (-OCH3) and a benzoyl group (C6H5CO-), which are common in various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the benzodiazepine ring. The “3-methoxybenzoyl” part suggests that the benzene ring is substituted with a methoxy group at the 3rd position .Chemical Reactions Analysis

Benzodiazepines, including this compound, may undergo various chemical reactions, including hydrolysis and oxidation .科学研究应用

合成与表征

- 合成与分子结构:苯并二氮杂卓衍生物,包括5-(3-甲氧基苯甲酰基)-4-甲基-1,3,4,5-四氢-2H-1,5-苯并二氮杂卓-2-酮,已使用核磁共振和红外光谱以及X射线衍射研究等各种技术合成和表征。正在研究这些化合物的抗人类癌症活性 (Naveen 等,2019).

化学性质和反应性

- 腐蚀抑制性能:1,5-苯并二氮杂卓的衍生物,包括具有甲氧基苯甲酰基的衍生物,已对其在酸性介质中对低碳钢的腐蚀抑制性能进行了研究。这些化合物充当混合型抑制剂,其效率随浓度增加而提高 (Al-Fakih 等,2020).

生物应用

- 对植物生长的影响:已研究某些1,5-苯并二氮杂卓衍生物对窄叶羽扇豆生长和产率的影响。这些化合物已显示出刺激生长和减少植物真菌侵染的潜力 (Asakavičiūtė 等,2013).

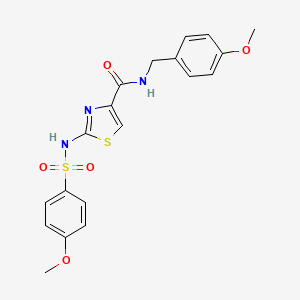

光物理和光化学性质

- 光动力疗法应用:已开发出新的1,5-苯并二氮杂卓衍生物,例如用苯并二氮杂卓基取代的锌酞菁。这些化合物显示出有希望的光物理和光化学性质,表明它们在癌症治疗的光动力疗法中具有潜在用途 (Pişkin 等,2020).

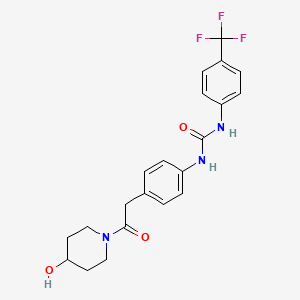

抗惊厥活性

- 作为抗惊厥剂的潜力:已设计和合成了一些苯并二氮杂卓衍生物,目的是探索它们的抗惊厥特性。这些化合物在此领域显示出相当大的活性,表明它们具有潜在的治疗用途 (Faizi 等,2017).

作用机制

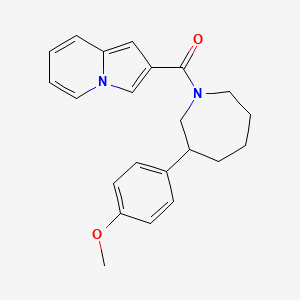

Target of Action

It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, MMDA, a compound with similar properties, is thought to act both as a 5HT2A agonist and as a serotonin releaser by reversing the direction of the serotonin reuptake transporter .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biological pathways due to their broad-spectrum biological activities .

安全和危害

属性

IUPAC Name |

5-(3-methoxybenzoyl)-4-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-12-10-17(21)19-15-8-3-4-9-16(15)20(12)18(22)13-6-5-7-14(11-13)23-2/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQDSULVMDRLQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-methoxybenzoyl)-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-nitrophenyl)carbamate](/img/structure/B2421476.png)

![2-benzyl-5-oxo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-2-ium chloride](/img/structure/B2421480.png)

![1-[2-Chloro-4-(oxiran-2-ylmethoxy)phenyl]piperidine](/img/structure/B2421485.png)

![(3Z)-3-[(4-chlorophenyl)hydrazinylidene]cyclohexan-1-one](/img/structure/B2421486.png)

![4-Bromo-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2421488.png)

![1-{4-[(3-Methylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2421490.png)

![4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2421492.png)